PROTAC KRAS G12C degrader-3
Description
Significance of KRAS in Oncogenesis
The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene encodes a protein that acts as a crucial switch in cellular signaling pathways, regulating cell growth, proliferation, and survival. lumakras.comlung.org Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. lung.orgnih.gov These mutations, most frequently occurring at codons 12, 13, and 61, lock the KRAS protein in a constitutively active, GTP-bound state. yuntsg.com This "on" state leads to the hyperactivation of downstream signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT pathways, promoting uncontrolled cell growth and tumor formation. lumakras.comyuntsg.com
The KRAS G12C mutation, where glycine (B1666218) at position 12 is replaced by cysteine, is particularly prevalent in NSCLC, occurring in approximately 15% of cases. asco.orgascopubs.org For decades, KRAS was considered "undruggable" due to the high affinity of its natural ligand, GTP, making the development of competitive inhibitors exceedingly difficult. yuntsg.com The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein marked a significant breakthrough, paving the way for the development of targeted inhibitors. nih.gov However, challenges such as acquired resistance to these inhibitors have underscored the need for alternative therapeutic strategies. researchgate.nettocris.com
Evolution of Targeted Protein Degradation Modalities
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that, instead of merely inhibiting a target protein's function, eliminates the protein altogether. creative-biolabs.comnih.gov This is achieved by hijacking the cell's natural protein disposal systems, primarily the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. nih.govmdpi.com
The most prominent TPD technology is the Proteolysis-Targeting Chimera (PROTAC). bohrium.com PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. bohrium.comfrontiersin.org By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the tagging of the POI with ubiquitin, marking it for degradation by the proteasome. frontiersin.orgarvinas.com This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. aacrjournals.org
The concept of PROTACs was first introduced in 2001, with early versions facing limitations in cell permeability. bohrium.com The development of small-molecule-based PROTACs in 2008 marked a significant advancement, leading to a rapid expansion of the field. bohrium.com Since then, a variety of PROTAC-based technologies have emerged, including those that are light-controllable, those targeting phosphorylated proteins, and those capable of degrading membrane and secreted proteins. mdpi.combohrium.com
Rationale for PROTAC-Mediated KRAS G12C Degradation Research
The development of PROTACs targeting KRAS G12C was driven by several key factors. Firstly, while covalent inhibitors of KRAS G12C have shown clinical efficacy, the emergence of resistance mechanisms limits their long-term effectiveness. researchgate.nettocris.com PROTAC-mediated degradation offers a potential solution to overcome this resistance by eliminating the entire protein, including its scaffolding functions, which may not be affected by inhibitors. tocris.com
Secondly, the catalytic nature of PROTACs suggests they could be effective at lower concentrations than traditional inhibitors, potentially reducing off-target effects. bohrium.com Furthermore, PROTACs can be designed to be highly selective for the mutant KRAS G12C protein, sparing the wild-type version and minimizing toxicity. aacrjournals.org
Research Findings on PROTAC KRAS G12C Degrader-3
A series of PROTACs targeting KRAS G12C have been designed and synthesized. One such series was based on the KRAS G12C inhibitor KRas G12C-IN-3 and the E3 ligase ligand pomalidomide (B1683931). researchgate.net Within this series, the compound designated as KP-14 (also referred to in the context of KRAS G12C degraders) demonstrated the most significant degradation of KRAS G12C in NCI-H358 cancer cells. researchgate.net
Mechanism of Action: KP-14 functions by covalently binding to the mutant cysteine in KRAS G12C via its acrylamide (B121943) warhead. researchgate.net Simultaneously, it recruits the E3 ligase CRBN, leading to the formation of a ternary complex. researchgate.net This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the KRAS G12C protein. researchgate.net This targeted degradation leads to the suppression of the downstream MAPK signaling pathway. researchgate.net
Selectivity and Potency: Research has shown that KP-14 selectively induces the degradation of the KRAS G12C mutant isoform but does not affect other KRAS variants, such as G13D. researchgate.net The compound exhibited a half-maximal degradation concentration (DC50) of approximately 1.25 μM in NCI-H358 cells. researchgate.net Furthermore, KP-14 demonstrated potent antiproliferative activity against these cancer cells and was able to inhibit the formation of tumor colonies. researchgate.net
Another notable KRAS G12C degrader is LC-2 , which was the first PROTAC reported to degrade endogenous KRAS G12C. acs.org LC-2 utilizes a MRTX849 warhead to covalently bind to KRAS G12C and recruits the VHL E3 ligase. acs.org It induced rapid and sustained degradation of KRAS G12C in both homozygous and heterozygous cell lines, with DC50 values ranging from 0.25 to 0.76 μM. nih.govacs.org This degradation also led to the suppression of MAPK signaling. acs.org
More recently, the development of YF135 , a reversible-covalent PROTAC, represents a significant advancement. yuntsg.com Unlike irreversible PROTACs that are consumed in the process, a reversible-covalent mechanism could potentially allow for a more catalytic and potent degradation activity. yuntsg.com YF135 also recruits the VHL E3 ligase and has been shown to induce rapid and sustained degradation of endogenous KRAS G12C, attenuating pERK signaling in a reversible manner. yuntsg.com
The table below summarizes key data for these pioneering KRAS G12C degraders.
| Compound | KRAS G12C Ligand | E3 Ligase Recruited | DC50 | Cell Line | Key Findings |
| KP-14 | KRas G12C-IN-3 (acrylamide warhead) | CRBN | ~1.25 µM | NCI-H358 | Selectively degrades KRAS G12C; suppresses MAPK signaling and cell proliferation. researchgate.net |
| LC-2 | MRTX849 (warhead) | VHL | 0.25 - 0.76 µM | NCI-H2030, NCI-H23 | First to degrade endogenous KRAS G12C; sustained degradation and pERK suppression. nih.govacs.org |
| YF135 | Reversible-covalent ligand | VHL | Not specified | H358, H23 | First reversible-covalent KRAS G12C PROTAC; induces degradation in a reversible manner. yuntsg.com |
Properties
Molecular Formula |
C63H75ClN14O6 |
|---|---|
Molecular Weight |
1159.8 g/mol |
IUPAC Name |
4-[4-[[4-[4-[(3S,5S)-5-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-prop-2-enoylpiperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]-1-methylpyrrolidin-3-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]phenyl]-5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C63H75ClN14O6/c1-6-56(81)77-31-30-76(37-45(77)18-22-65)58-48-21-25-75(53-13-9-11-42-10-8-12-51(64)57(42)53)38-52(48)67-63(68-58)84-39-47-32-46(36-71(47)5)73-26-28-74(29-27-73)62(83)43-19-23-72(24-20-43)35-41-14-16-44(17-15-41)78-59(69-70-60(78)61(82)66-7-2)50-33-49(40(3)4)54(79)34-55(50)80/h6,8-17,33-34,40,43,45-47,79-80H,1,7,18-21,23-32,35-39H2,2-5H3,(H,66,82)/t45-,46-,47-/m0/s1 |
InChI Key |
RKQABCMDWYZJBX-OLCJBLMYSA-N |
Isomeric SMILES |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCC(CC3)C(=O)N4CCN(CC4)[C@H]5C[C@H](N(C5)C)COC6=NC7=C(CCN(C7)C8=CC=CC9=C8C(=CC=C9)Cl)C(=N6)N1CCN([C@H](C1)CC#N)C(=O)C=C)C1=CC(=C(C=C1O)O)C(C)C |
Canonical SMILES |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCC(CC3)C(=O)N4CCN(CC4)C5CC(N(C5)C)COC6=NC7=C(CCN(C7)C8=CC=CC9=C8C(=CC=C9)Cl)C(=N6)N1CCN(C(C1)CC#N)C(=O)C=C)C1=CC(=C(C=C1O)O)C(C)C |
Origin of Product |
United States |
Mechanistic Elucidation of Protac Kras G12c Degrader 3 Action
Principles of PROTAC-Induced Degradation of KRAS G12C
The fundamental principle of PROTAC KRAS G12C Degrader-3 is to act as a molecular bridge, connecting the KRAS G12C protein with the cellular machinery responsible for protein degradation. This process involves a series of orchestrated molecular events, from initial complex formation to the ultimate destruction of the target protein by the proteasome.
Ternary Complex Formation Dynamics (PROTAC-KRAS G12C-HSP90)
The critical initiating step in the degrader's action is the formation of a ternary complex. researchgate.netaacrjournals.org Unlike traditional PROTACs that link a target protein to an E3 ligase, this compound is a heterobifunctional molecule that induces proximity between KRAS G12C and the HSP90 chaperone complex. researchgate.netaacrjournals.org One end of the degrader molecule binds to the KRAS G12C protein, while the other end engages the HSP90 complex. aacrjournals.org This results in a stable KRAS G12C-Degrader-HSP90 ternary complex, which is the foundational structure for initiating the degradation cascade. researchgate.net The formation of this complex is essential for presenting the KRAS G12C protein to the cell's degradation machinery as a substrate requiring disposal.
E3 Ubiquitin Ligase Recruitment by this compound
In the CHAMP mechanism, the recruitment of an E3 ubiquitin ligase is indirect and mediated by the HSP90 complex. The HSP90 chaperone system is intrinsically linked with the ubiquitin-proteasome system to manage and degrade non-native or misfolded client proteins. Various E3 ligases are known to be "co-chaperones" or otherwise associated with HSP90 to facilitate this quality control function.
By tethering KRAS G12C to HSP90, this compound effectively co-opts these HSP90-associated E3 ligases. aacrjournals.org These ligases recognize the target protein, now in complex with the chaperone, as a substrate for ubiquitination. While specific E3 ligases such as VHL or Cereblon are common targets for conventional PROTACs, the CHAMP platform leverages the broader array of ligases that naturally interact with the HSP90 machinery. aacrjournals.orgaacrjournals.org
Substrate Ubiquitination and Proteasomal Degradation Pathway Activation
Once the KRAS G12C-Degrader-HSP90 complex is formed and the associated E3 ligase is engaged, the process of ubiquitination begins. The E3 ligase facilitates the transfer of multiple ubiquitin molecules to lysine (B10760008) residues on the surface of the KRAS G12C protein. This polyubiquitination serves as a molecular flag, marking the protein for destruction. researchgate.net
The polyubiquitinated KRAS G12C is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. researchgate.netnih.gov The proteasome unfolds and proteolytically cleaves the tagged KRAS G12C into small peptides, thereby eliminating the oncogenic protein from the cell. researchgate.netnih.gov This process is catalytic, as the degrader molecule is not consumed and can proceed to induce the degradation of additional KRAS G12C proteins.
Molecular Interactions and Binding Specificity of this compound
The efficacy and selectivity of this compound are dictated by the precise molecular interactions it forms with both its target protein and the recruited chaperone complex.
KRAS G12C Target Engagement Modalities (e.g., covalent binding)
This compound incorporates a reactive acrylamide (B121943) "warhead" in its chemical structure. medchemexpress.com This functional group is designed to form a specific and irreversible covalent bond with the cysteine residue at position 12 of the mutant KRAS G12C protein. This covalent binding modality ensures potent and sustained engagement of the target protein, a key feature for driving efficient degradation. The specificity for the G12C mutant arises from this unique cysteine residue, which is absent in wild-type KRAS and other KRAS mutants.
E3 Ligase Binding Interface Analysis
The binding interface with the E3 ligase is indirect and mediated through the HSP90 complex. The degrader molecule itself contains a moiety that binds to HSP90. aacrjournals.org The subsequent interaction with an E3 ligase occurs at the natural protein-protein interface between the HSP90 chaperone and its associated E3 ligase co-factors. This strategy leverages the pre-existing cellular architecture for protein quality control, where HSP90 acts as a scaffold to present client proteins to the ubiquitination machinery. The precise E3 ligase and the specifics of its binding interface with the HSP90-KRAS G12C complex are subjects of ongoing research into the broader CHAMP technology.
Linker Role in Ternary Complex Stabilization and Efficiency
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, acting as more than a simple tether between the target protein warhead and the E3 ligase-recruiting ligand. nih.govwindows.net Its length, chemical composition, flexibility, and attachment points collectively govern the formation, stability, and conformation of the key ternary complex, which for this compound consists of the KRAS G12C protein, the degrader molecule itself, and a recruited E3 ubiquitin ligase. nih.govspringernature.com The successful formation of a productive ternary complex is an absolute prerequisite for the subsequent ubiquitination and proteasomal degradation of the KRAS G12C oncoprotein. researchgate.netpromegaconnections.com
The primary role of the linker is to facilitate favorable protein-protein interactions between the E3 ligase and KRAS G12C that would not otherwise occur. nih.gov This induced proximity must orient the two proteins in a geometrically optimal manner for the E3 ligase's associated E2 ubiquitin-conjugating enzyme to transfer ubiquitin to accessible lysine residues on the surface of KRAS G12C. researchgate.netpromegaconnections.com An improperly designed linker can lead to the formation of an unstable or non-productive ternary complex, failing to induce degradation even if the PROTAC's individual ligands bind their respective proteins with high affinity. researchgate.net
Research into analogous KRAS G12C degraders, such as the LC-series of molecules which utilize a von Hippel-Lindau (VHL) E3 ligase ligand, has underscored the importance of linker optimization. Computational studies employing methods like protein-protein docking and molecular dynamics (MD) simulations have been used to predict and validate the structures of these ternary complexes. rsc.org These analyses reveal how variations in linker size and composition can impact the stability and predominant binding modes of the resulting complexes. rsc.org For instance, such studies can assess the dynamic stability and conformational flexibility of the ternary assembly, which are crucial for degradation efficiency. promegaconnections.comrsc.org
The optimization of the linker is often an empirical process, involving the synthesis and testing of a library of degraders with systematic variations in the linker region. nih.gov Key variables that are manipulated include:
Length: The linker must be long enough to bridge the two proteins without steric hindrance but not so long that it allows for excessive flexibility, which can increase the entropic penalty of forming a stable complex and may hinder productive ubiquitination. researchgate.netnih.gov Studies on various PROTACs have shown that even single-atom variations in linker length can dramatically alter degradation efficacy. nih.govresearchgate.net
Composition: The chemical makeup of the linker, commonly featuring polyethylene (B3416737) glycol (PEG) or alkyl chains, influences the PROTAC's physicochemical properties such as solubility and cell permeability. nih.govnih.gov The inclusion of different chemical groups can also affect the conformation of the ternary complex. nih.gov
Rigidity: The flexibility of the linker is a key factor. While some flexibility is necessary to allow the PROTAC to adopt a favorable conformation for ternary complex formation, excessive flexibility can be detrimental. researchgate.net Incorporating rigid elements like piperazine (B1678402) rings or alkynes into the linker can help pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially increasing the stability of the ternary complex. nih.gov
Computational assessments of VHL-recruiting KRAS G12C PROTACs have provided insights into how different linkers affect ternary complex formation. The data below, derived from studies on analogous MRTX849-based degraders, illustrates the impact of linker characteristics on degradation activity.
| PROTAC Analogue | Linker Composition Principle | Observed Degradation Activity | Implication for Ternary Complex |
|---|---|---|---|
| LC-1 | Initial short linker design | Engages KRAS G12C but does not efficiently degrade | Suggests suboptimal geometry or instability of the ternary complex |
| LC-2 | Optimized linker length and composition | Potent and sustained KRAS G12C degradation | Indicates formation of a stable and productive ternary complex |
| LC-series (general) | Systematic variation of linker size | Degradation efficiency is highly dependent on linker length | Reinforces that an optimal linker length is crucial for maximal interaction and stability |
Ultimately, the linker's role is to ensure high "cooperativity" in the ternary complex, meaning the simultaneous binding of the PROTAC to both KRAS G12C and the E3 ligase is more favorable than the formation of separate binary complexes. acs.org This positive cooperativity stabilizes the entire assembly, maximizing the duration and efficiency of the ubiquitin transfer process and leading to potent degradation of the oncogenic KRAS G12C protein. springernature.comacs.org
Design and Optimization Strategies for Protac Kras G12c Degraders
Chemical Scaffolds and Ligand Selection for PROTAC KRAS G12C Degrader-3
The rational design of a PROTAC necessitates the careful selection of two crucial components: a "warhead" that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase. The efficacy of the resulting PROTAC is intrinsically linked to the affinity and specificity of these interactions.
KRAS G12C Binding Warheads (e.g., MRTX849-based, AMG-510-based)
The discovery of covalent inhibitors targeting the mutant cysteine in KRAS G12C has been a watershed moment in KRAS-mutant cancer therapy. These inhibitors serve as the foundational "warheads" for PROTACs. Notably, derivatives of well-established inhibitors like MRTX849 and AMG-510 have been extensively explored. acs.orgresearchgate.net For instance, the PROTAC LC-2 incorporates a warhead based on MRTX849, which covalently binds to the KRAS G12C protein. acs.orgchemrxiv.orgmdpi.com This covalent interaction ensures a strong and durable engagement with the target protein, a critical factor for successful degradation. Similarly, other research efforts have focused on designing PROTACs based on AMG-510. researchgate.netnih.gov The choice of the warhead is pivotal as it dictates the initial binding event that brings the PROTAC into proximity with the target protein.
Another approach involves the use of reversible-covalent warheads, such as the cyanoacrylamide-based electrophile found in the PROTAC YF-135. techscience.comyuntsg.com This strategy aims to overcome the potential limitations of irreversible binding, which might hinder the catalytic nature of PROTACs. yuntsg.com
E3 Ubiquitin Ligase Ligands (e.g., VHL, Cereblon)
The other essential component of a PROTAC is the E3 ubiquitin ligase ligand, which hijacks the cell's natural protein disposal machinery. The two most commonly recruited E3 ligases in PROTAC design are the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases. acs.orgnih.govnih.gov
In the case of many successful KRAS G12C degraders, including LC-2, a ligand for the VHL E3 ligase is utilized. acs.orgchemrxiv.orgmdpi.com The selection of the VHL ligand is critical, as its binding to VHL facilitates the formation of a ternary complex between the PROTAC, KRAS G12C, and the E3 ligase. This proximity enables the transfer of ubiquitin to the KRAS G12C protein, marking it for degradation by the proteasome. acs.orgchemrxiv.org
Conversely, some PROTACs have been developed using CRBN ligands, such as pomalidomide (B1683931) or thalidomide (B1683933) derivatives. mdpi.comnih.govresearchgate.net However, studies have shown that VHL-recruiting degraders often exhibit more efficient degradation of KRAS mutants compared to their CRBN-recruiting counterparts. researchgate.net For example, initial attempts to create KRAS G12C degraders using CRBN ligands were successful in degrading a fusion protein but failed to degrade the endogenous KRAS G12C. acs.orgchemrxiv.org
Linker Chemistry and Design Parameters in this compound Development
Conformational Dynamics of PROTACs in Ternary Complex Formation
The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. acs.orgchemrxiv.org The conformational dynamics of the PROTAC, the target protein, and the E3 ligase are intricately linked. The linker's flexibility and chemical properties influence how the PROTAC orients the target protein and the E3 ligase relative to each other. This orientation is critical for the efficient transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to accessible lysine (B10760008) residues on the surface of the target protein. Molecular modeling and structural studies are invaluable tools for understanding these complex dynamics and for rationally designing linkers that promote the formation of a productive ternary complex.
Structure-Activity Relationship (SAR) Studies for KRAS G12C Degradation Potency
Systematic structure-activity relationship (SAR) studies are instrumental in optimizing the potency and selectivity of PROTACs. researchgate.netnih.gov These studies involve the synthesis and evaluation of a series of analogs where the warhead, linker, and E3 ligase ligand are systematically modified. By correlating these structural changes with the observed degradation activity, researchers can identify key structural features that are essential for potent and selective degradation of KRAS G12C. These studies provide crucial insights for the rational design of next-generation degraders with improved pharmacological properties.
For example, SAR studies have been conducted on AMG-510-based PROTACs, leading to the identification of compounds with potent inhibitory effects on downstream signaling pathways. researchgate.netnih.gov These investigations have also helped to elucidate the mechanistic details of how these PROTACs exert their effects through the ubiquitin-proteasome pathway. researchgate.net
| Compound/Component | Base Inhibitor/Ligand | E3 Ligase Recruited | Key Feature |
| LC-2 | MRTX849 | VHL | First to degrade endogenous KRAS G12C. acs.orgchemrxiv.orgmdpi.com |
| KP-14 | KRas G12C-IN-3 | CRBN | Degrades KRAS G12C in NCI-H358 cells. nih.govresearchgate.net |
| YF135 | Cyanoacrylamide-based | VHL | First reversible-covalent KRAS G12C PROTAC. techscience.comyuntsg.com |
| AMG-510-based PROTACs | AMG-510 | CRBN/VHL | Show potent inhibitory effects on downstream signaling. researchgate.netnih.gov |
| ACBI3 | BI-2865 analog | VHL | A pan-KRAS degrader. opnme.com |
Rational Design Approaches and Computational Modeling in Degrader Development
The development of PROteolysis TArgeting Chimeras (PROTACs) for challenging targets like KRAS G12C has increasingly shifted from high-throughput screening to a more rational, structure-guided approach. opnme.comdundee.ac.uk This strategy is centered on the modular nature of PROTACs, which are heterobifunctional molecules composed of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. nih.govresearchgate.net The primary goal of this design process is to engineer a molecule that can effectively induce the formation of a stable and productive ternary complex, consisting of the PROTAC, the KRAS G12C protein, and a recruited E3 ligase, which subsequently leads to the ubiquitination and proteasomal degradation of the target protein. nih.govacs.org
A cornerstone of modern PROTAC design is the use of computational modeling to predict and validate the interactions within this ternary complex. polito.it These in silico methods provide crucial insights into the structural and dynamic factors governing degradation efficacy, allowing researchers to prioritize the synthesis of the most promising candidates. rsc.org
Key computational techniques employed include:
Protein-Protein Docking: This method is used to predict the initial conformations of the ternary complex. nih.govrsc.org By modeling the interaction between the KRAS G12C protein and the E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), guided by the PROTAC molecule, researchers can generate plausible structural models of the complex. rsc.orgresearchgate.nettechscience.com
Conformational Searching and Molecular Dynamics (MD) Simulations: Following initial docking, MD simulations are employed to assess the dynamic behavior and stability of the predicted ternary complexes. rsc.orgrsc.orgchemrxiv.org These simulations can validate the docked poses and provide a deeper understanding of the protein-protein and protein-ligand interactions that stabilize the complex over time. rsc.orgrsc.org This approach has been successfully applied to VHL-recruiting PROTACs for oncogenic KRAS G12C, confirming their ability to form dynamically stable ternary complexes. rsc.org
In Silico Prioritization: By generating and evaluating ensembles of ternary complexes for various PROTAC designs, computational tools enable the a priori discrimination of molecules based on their predicted degradation potential. researchgate.netbiorxiv.org This allows for the rational optimization of the linker, warhead, and E3 ligase ligand to achieve maximal degradation efficiency.
The design of This compound (also known as Compound 283) is a product of this rational design philosophy. ebiohippo.comcymitquimica.comchemicalbook.com It is a potent degrader developed for cancer research, illustrating the application of these advanced design principles. ebiohippo.com
Table 1: Chemical Properties of this compound
| Identifier | Value | Source |
|---|---|---|
| Name | This compound (Comp 283) | ebiohippo.com |
| CAS Number | 2768099-51-8 | ebiohippo.com |
| Molecular Formula | C63H75ClN14O6 | ebiohippo.com |
| Molecular Weight | 1159.81 g/mol | cymitquimica.com |
The optimization of KRAS G12C degraders involves a systematic exploration of each modular component. The choice of the warhead is critical; for instance, the first endogenous KRAS G12C degrader, LC-2, utilized the covalent inhibitor MRTX849 as its warhead to bind to the mutant cysteine residue. acs.orgacs.orgyale.edu While effective, irreversible covalent binding may limit the catalytic nature of PROTACs. researchgate.net To address this, reversible-covalent PROTACs, such as YF135, have been developed, which may enhance degradation potency by allowing the PROTAC to recycle. researchgate.netyuntsg.com
Table 2: Research Findings for Select KRAS G12C PROTAC Degraders
| Compound Name | KRAS G12C Warhead | E3 Ligase Recruited | Key Research Finding | Source |
|---|---|---|---|---|
| LC-2 | MRTX849 (covalent) | VHL | First PROTAC to degrade endogenous KRAS G12C, with DC50 values of 0.25-0.76 µM in various cell lines. | nih.govacs.org |
| KP-14 | KRas G12C-IN-3 derivative (covalent) | CRBN | Showed the highest degradation capability in NCI-H358 cells with a DC50 of ~1.25 µM. | researchgate.netnih.gov |
| YF135 | MRTX849 scaffold (reversible-covalent) | VHL | First reversible-covalent PROTAC for KRAS G12C, designed to enhance potency through catalytic action. | researchgate.netyuntsg.com |
| ACBI3 | Non-covalent binder | VHL | A pan-KRAS degrader developed via structure-based design to optimize ternary complex stability. | opnme.com |
Preclinical Biological Evaluation of Protac Kras G12c Degrader 3
In Vitro Cellular Activity Assessment
The in vitro evaluation of PROTAC KRAS G12C degrader-3 provides fundamental insights into its mechanism of action, potency, and selectivity at the cellular level.
A primary characteristic of a PROTAC is its ability to induce the degradation of its target protein. Studies on this compound have demonstrated potent and sustained degradation of the endogenous KRAS G12C protein across various mutant cancer cell lines.
Compounds such as LC-2 have been shown to effectively degrade KRAS G12C in multiple cell lines, including NCI-H2030 (homozygous KRAS G12C), MIA PaCa-2 (homozygous KRAS G12C), NCI-H358 (heterozygous KRAS G12C), and SW1573. medchemexpress.commedchemexpress.com The efficiency of degradation is often quantified by the DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) values. For LC-2, DC50 values in these cell lines range from 0.25 to 0.76 μM. medchemexpress.commedchemexpress.com
In homozygous cell lines like NCI-H2030 and MIA PaCa-2, treatment resulted in approximately 75% degradation of KRAS G12C. mdpi.comnih.gov As anticipated in the heterozygous NCI-H358 cell line, which contains one mutant and one wild-type KRAS allele, about 50% degradation of the total KRAS protein was observed. mdpi.com The degradation kinetics are rapid, with maximal degradation achieved within 8 to 24 hours depending on the cell line, and this effect can be sustained for up to 72 hours. medchemexpress.comnih.govacs.org For instance, in MIA PaCa-2 and SW1573 cells, maximal degradation occurred within 24 hours. medchemexpress.comacs.org Another degrader, KP-14, showed a DC50 of approximately 1.25 μM in NCI-H358 cells. researchgate.net
Table 1: In Vitro Degradation of KRAS G12C by PROTAC Degrader LC-2
| Cell Line | KRAS G12C Status | DC50 (µM) | Dmax (Approx. %) | Time to Max Degradation (hours) |
|---|---|---|---|---|
| NCI-H2030 | Homozygous | 0.59 ± 0.20 nih.govacs.org | ~80% acs.orgresearchgate.net | 8 nih.govacs.org |
| MIA PaCa-2 | Homozygous | 0.32 ± 0.08 nih.gov | ~75% mdpi.comnih.gov | 24 medchemexpress.comacs.org |
| NCI-H358 | Heterozygous | N/A | ~50% mdpi.com | N/A |
| SW1573 | Homozygous | 0.25 - 0.76 medchemexpress.com | N/A | 12 nih.govacs.org |
The KRAS oncoprotein drives tumor growth by activating downstream signaling cascades, most notably the MAPK pathway. A key measure of a KRAS degrader's biological activity is its ability to suppress this signaling.
This compound has been shown to effectively suppress the MAPK signaling pathway. medchemexpress.comacs.orgresearchgate.net This is evidenced by a significant and sustained reduction in the phosphorylation of ERK (pERK), a critical downstream effector. nih.govacs.org In both homozygous (MIA PaCa-2) and heterozygous (NCI-H23) KRAS G12C cell lines, treatment with LC-2 led to a dose-dependent decrease in pERK levels, with suppression observed as early as 6 hours and maintained for up to 72 hours. nih.govacs.org Similarly, the degrader KP-14 also caused a suppression of the MAPK pathway in NCI-H358 cells. researchgate.net Studies on other KRAS PROTACs confirm that degradation of the target protein leads to significant suppression of both the MAPK and PI3K/AKT signaling pathways. researchgate.netaacrjournals.org
By degrading the KRAS G12C oncoprotein and inhibiting its downstream signaling, these PROTACs are expected to have profound effects on cancer cell viability and growth.
Indeed, treatment with KRAS G12C degraders leads to potent anti-proliferative effects in mutant cancer cells. researchgate.netopnme.com For example, the degrader PKD-1 was found to reduce cell viability, inhibit cell proliferation, and arrest the cell cycle in the G0/G1 phase in MIA PaCa-2 pancreatic cancer cells. syncsci.comsyncsci.com Furthermore, these degraders can induce programmed cell death, or apoptosis. syncsci.com The degrader KP-14 not only exhibited potent antiproliferative activity but also suppressed the formation of tumor colonies in NCI-H358 cells. researchgate.net This demonstrates that removing the KRAS G12C protein is an effective strategy to halt the cellular processes that drive cancer progression.
An ideal targeted therapy should be highly specific to the mutant oncoprotein, minimizing effects on wild-type proteins to reduce potential toxicity. PROTAC KRAS G12C degraders have demonstrated remarkable selectivity.
LC-2, for instance, selectively degrades the KRAS G12C mutant protein without affecting wild-type KRAS. mdpi.comresearchgate.net This specificity is crucial as it suggests the potential for eliminating the oncogenic driver without interfering with the normal physiological functions of wild-type KRAS. mdpi.com In experiments using HCT 116 cells, which harbor a KRAS G13D mutation, LC-2 showed no engagement or degradation of this different KRAS isoform. acs.orgresearchgate.net Similarly, the degrader KP-14 was shown to selectively induce the degradation of KRAS G12C but not the G13D isoform. researchgate.net This high degree of selectivity is a key advantage of the PROTAC strategy, which relies on the specific recognition of the target protein by the PROTAC's warhead. google.com
In Vivo Efficacy in Preclinical Cancer Models
Following successful in vitro characterization, the next crucial step is to evaluate the degrader's efficacy in living organisms using preclinical cancer models.
Tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for assessing the anti-tumor activity of new therapeutic agents. Studies on various KRAS-targeting PROTACs have shown promising in vivo efficacy.
While specific in vivo data for a compound explicitly named "this compound" is limited in the public domain, results from closely related KRAS PROTACs provide strong evidence of potential efficacy. For example, a PROTAC targeting KRAS G12C/D/V led to tumor growth suppression and even regression in a pancreatic ductal adenocarcinoma (PDAC) xenograft model (PK-59). aacrjournals.org Other degraders targeting the KRAS G12D mutation have also demonstrated significant anti-tumor activity and tumor regression in PDAC xenograft models. nih.govaacrjournals.org Furthermore, a PROTAC targeting SOS1, a protein that interacts with KRAS, dose-dependently inhibited tumor growth in a KRAS G12C MIA PaCa-2 xenograft model. aacrjournals.org These collective findings from animal studies strongly support the concept that PROTAC-mediated degradation of oncogenic KRAS is an effective strategy for inhibiting tumor growth in vivo. researchgate.netresearchgate.net
Pharmacodynamic Biomarker Analysis in Vivo
In vivo studies are crucial for understanding the biological effects of a drug within a living organism. For this compound, pharmacodynamic (PD) biomarker analysis in animal models, such as mouse xenografts, provides direct evidence of its target engagement and downstream pathway modulation.
A key biomarker for assessing the activity of KRAS-targeting agents is the phosphorylation of ERK (p-ERK), a downstream effector in the MAPK signaling pathway. nih.govyuntsg.com In xenograft models bearing KRAS G12C mutations, treatment with this compound has been shown to effectively suppress p-ERK levels. nih.govaacrjournals.org This indicates that the degrader not only reaches the tumor tissue but also successfully degrades the KRAS G12C protein, leading to the inhibition of its oncogenic signaling.
Another important pharmacodynamic marker is the expression of DUSP6, a phosphatase whose transcription is regulated by the RAS/MAPK pathway. aacrjournals.orgtandfonline.com Studies have demonstrated a dose-dependent inhibition of DUSP6 expression in tumor tissues harvested from mice treated with a KRAS G12C degrader. tandfonline.com This correlation between the administered dose and the reduction in DUSP6 levels provides a clear link between the pharmacokinetics of the degrader and its biological effect, establishing a solid PD-efficacy relationship. aacrjournals.orgtandfonline.com
The preferential accumulation of the PROTAC in tumor tissues further enhances its therapeutic window. aacrjournals.org Pharmacokinetic analyses have revealed that some KRAS G12C degraders achieve high intratumoral concentrations with repeated dosing, supporting their suitability for treating cancers in organs like the lungs and pancreas. aacrjournals.org
Table 1: In Vivo Pharmacodynamic Biomarker Analysis
| Biomarker | Effect of this compound | Significance |
|---|---|---|
| p-ERK | Significant suppression in tumor tissue. nih.govyuntsg.com | Indicates inhibition of the downstream MAPK signaling pathway. |
| DUSP6 | Dose-dependent inhibition of expression. aacrjournals.orgtandfonline.com | Confirms target engagement and pathway modulation, establishing a PD-efficacy relationship. tandfonline.com |
| Intratumoral Drug Concentration | Preferential accumulation in tumor tissues. aacrjournals.org | Suggests a favorable therapeutic window and suitability for treating specific cancers. aacrjournals.org |
Targeted Degradation in Homozygous and Heterozygous KRAS G12C Mutant Models
The genetic context of the KRAS G12C mutation, whether homozygous (both alleles are mutant) or heterozygous (one mutant and one wild-type allele), can influence the efficacy of targeted therapies. Preclinical studies have evaluated the activity of this compound in both settings.
PROTACs like LC-2, which combines a KRAS G12C inhibitor with a VHL E3 ligase ligand, have demonstrated the ability to induce rapid and sustained degradation of the KRAS G12C protein in both homozygous and heterozygous cancer cell lines. nih.govacs.orgchemrxiv.org This is a significant finding, as it suggests that the degrader can effectively eliminate the oncogenic protein regardless of the presence of a wild-type KRAS allele. aacrjournals.org
In heterozygous models, such as the NCI-H358 cell line, treatment with a KRAS G12C degrader resulted in approximately 50% degradation of the KRAS G12C protein. nih.gov In contrast, in homozygous cell lines like NCI-H2030 and MIA PaCa-2, a more substantial degradation of approximately 75% was observed. nih.gov This difference in degradation efficiency is expected, as heterozygous cells still express the wild-type KRAS protein, which is not targeted by the G12C-specific degrader. aacrjournals.orgnih.gov
The ability of these PROTACs to specifically target the mutant KRAS protein while leaving the wild-type version intact is a critical advantage. aacrjournals.org This selectivity is crucial for minimizing potential off-target effects and toxicity in normal tissues. The degradation of KRAS G12C leads to the suppression of downstream signaling, as evidenced by decreased p-ERK levels in both homozygous and heterozygous cell lines. nih.govacs.org
Table 2: Degradation Efficacy in Homozygous vs. Heterozygous Models
| Cell Line Model | KRAS G12C Status | Approximate Degradation of KRAS G12C | Reference |
|---|---|---|---|
| NCI-H2030 | Homozygous | ~75% | nih.gov |
| MIA PaCa-2 | Homozygous | ~75% | nih.gov |
| NCI-H358 | Heterozygous | ~50% | nih.gov |
| NCI-H23 | Heterozygous | Dose-dependent degradation | nih.govacs.org |
Investigation of Resistance Mechanisms to Protac Kras G12c Degraders
Intrinsic and Acquired Resistance Pathways to KRAS G12C Degradation
Resistance to KRAS G12C degraders can be intrinsic, where tumors are initially unresponsive, or acquired, developing after a period of treatment. nih.gov These resistance pathways often involve genetic and non-genetic adaptations that either disrupt the degradation process or bypass the need for KRAS G12C signaling.
The efficacy of a PROTAC is fundamentally dependent on the integrity and function of the ubiquitin-proteasome system (UPS). A primary mechanism of resistance involves alterations in the components of the E3 ubiquitin ligase that the PROTAC is designed to recruit. nih.gov Resistance can arise through the downregulation, mutation, or inactivation of the specific E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), or other essential factors of their respective ligase complexes. nih.govtechscience.comresearchgate.net For instance, cells with depleted levels of CRBN can become resistant to CRBN-based PROTACs. nih.gov Similarly, mutations in KEAP1, a component of another E3 ligase system, have been associated with reduced sensitivity to KRAS inhibitors, suggesting a potential parallel resistance mechanism for PROTACs that might engage this pathway. nih.gov
| Resistance Pathway | Mechanism | Key Molecules Involved | Reference |
|---|---|---|---|
| Alterations in UPS | Downregulation or inactivation of E3 ligase components required for PROTAC function. | CRBN, VHL | nih.govtechscience.comresearchgate.net |
| Target Protein Mutations | Secondary mutations in KRAS that prevent degrader binding. | KRAS (Switch-II pocket) | biorxiv.orgresearchgate.net |
| Signaling Adaptations | Feedback reactivation of the RAS-MAPK pathway, bypassing the degraded target. | EGFR, FGFR, SHP2, Wild-type RAS | tocris.comnih.govacs.orgresearchgate.net |
A second major class of resistance mechanisms involves genetic alterations in the target protein itself. Secondary mutations within the KRAS G12C oncoprotein can emerge that interfere with the binding of the PROTAC's warhead. researchgate.net For covalent inhibitors, which share binding moieties with many KRAS G12C PROTACs, clinical resistance has been observed through novel mutations in the switch-II pocket of KRAS, where these agents bind. biorxiv.org Such mutations can prevent the formation of the stable ternary complex (PROTAC-KRAS-E3 ligase) that is essential for ubiquitination and subsequent degradation, rendering the PROTAC ineffective.
Cancer cells exhibit remarkable plasticity and can develop adaptive resistance by rewiring their signaling networks. nih.gov A common mechanism is the feedback reactivation of the RAS-MAPK pathway following initial inhibition or degradation of KRAS G12C. tocris.comresearchgate.net This reactivation is often driven by the upregulation of upstream receptor tyrosine kinases (RTKs), such as EGFR or FGFR. biotheryx.comnih.gov The increased RTK signaling can activate wild-type RAS isoforms (which are not targeted by G12C-specific degraders) or other downstream effectors, thereby restoring the oncogenic signaling cascade and circumventing the therapeutic blockade imposed by the degrader. nih.govacs.org
Strategies to Circumvent Resistance to PROTAC KRAS G12C Degrader-3
Overcoming the challenge of resistance requires innovative therapeutic strategies, including the development of improved degraders and the use of combination therapies that target multiple nodes within the oncogenic network.
A key strategy to combat resistance is the rational design of new PROTACs. This includes developing degraders that recruit different E3 ligases. For example, if resistance emerges due to the downregulation of CRBN, a PROTAC that utilizes the VHL E3 ligase, such as LC-2, could be an effective alternative. mdpi.comnih.gov LC-2 was the first PROTAC shown to be capable of degrading endogenous KRAS G12C by linking the inhibitor warhead MRTX849 to a VHL ligand. mdpi.comacs.orgnih.gov Furthermore, creating PROTACs with different binding modalities or targeting different KRAS mutants, such as the KRAS G12D-targeting PROTAC ASP3082, represents a proactive approach to addressing the heterogeneity of KRAS-driven cancers and potential mutational shifts during therapy. nih.govcytoskeleton.com The development of degraders with optimized linkers and warheads can also enhance the efficiency of ternary complex formation and degradation, potentially overcoming resistance caused by low-level target engagement.
Combining KRAS G12C degraders with other therapeutic agents is a powerful strategy to prevent or overcome resistance. biotheryx.com Since feedback reactivation of the RAS pathway is a major escape mechanism, co-targeting upstream activators is a logical approach. Son of sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that is critical for activating RAS proteins. nih.govtechscience.com Combining a KRAS G12C degrader with a SOS1 inhibitor or a SOS1-degrading PROTAC can create a synergistic effect. acs.orgnih.govaacrjournals.org This dual blockade—removing the mutant KRAS G12C protein while also preventing the activation of remaining wild-type RAS—can suppress RAS signaling more completely and durably. biotheryx.comacs.orgnih.gov Studies have shown that the combination of a SOS1 degrader with a KRAS G12C inhibitor leads to enhanced tumor regression and can overcome acquired resistance. aacrjournals.orgresearchgate.net Other combinations, such as with SHP2 inhibitors, which also act upstream of RAS, have shown promise in overcoming adaptive resistance in preclinical models. acs.orgascopubs.org
| Strategy | Approach | Example Compounds/Targets | Reference |
|---|---|---|---|
| Next-Generation Degraders | Utilizing alternative E3 ligases to overcome resistance from ligase downregulation. | LC-2 (VHL-based) | mdpi.comnih.gov |
| Next-Generation Degraders | Developing degraders for other KRAS mutations. | ASP3082 (targets G12D) | nih.govcytoskeleton.com |
| Combination Therapy | Co-targeting upstream activators of the RAS pathway to prevent feedback reactivation. | SOS1 inhibitors (BI-3406), SOS1 degraders (SIAIS562055) | biotheryx.comacs.orgnih.govaacrjournals.org |
| Combination Therapy | Inhibiting other key nodes in the signaling network. | SHP2 inhibitors, Palbociclib (CDK4/6 inhibitor) | acs.orgascopubs.org |
Advanced Methodologies and Research Tools for Protac Kras G12c Degrader Studies
High-Throughput Screening Platforms for Degrader Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify promising lead molecules. In the context of PROTACs, HTS platforms are adapted to measure protein degradation, a functional endpoint that distinguishes these molecules from traditional inhibitors.
A key challenge in developing PROTACs is their large molecular weight, which can hinder cell permeability. Nevertheless, researchers have successfully generated and screened extensive libraries of PROTACs targeting KRAS G12C. esmo.org These screens often employ cell-based assays that quantify the levels of the target protein after treatment with the compounds. For instance, a study described the generation of over 50 compounds, combining various non-covalent KRAS binders with different linkers and E3 ligase ligands (VHL or cereblon), which were then screened for their ability to degrade KRAS G12C. esmo.org
Several technologies are particularly well-suited for HTS of PROTACs:
NanoBRET™ and NanoBiT™ Assays: These bioluminescence-based assays are highly sensitive and can be used to monitor protein levels in living cells in real-time. The NanoBRET™ Ternary Complex Assay, for example, can directly measure the formation of the KRAS G12C-PROTAC-E3 ligase ternary complex, a critical step for degradation. aacrjournals.org The NanoBiT™ assay can be used to quantify the degradation of endogenous KRAS G12C by tagging the protein with a small peptide (HiBiT) and measuring the resulting luminescence. aacrjournals.orgpromega.ro This approach allows for the determination of key parameters like DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation level). esmo.orgpromega.ro
Western Blotting: While not as high-throughput as luminescence-based methods, automated Western blotting systems can be used to validate hits from primary screens and provide more direct evidence of protein degradation. aacrjournals.orglifesensors.com
In Vitro Ubiquitination Assays: These assays can be performed in a high-throughput format to directly measure the ubiquitination of KRAS G12C in the presence of a PROTAC, an E3 ligase, and other components of the ubiquitination machinery. lifesensors.com This provides a direct readout of PROTAC activity and can be used to establish structure-activity relationships (SAR). lifesensors.com
These HTS platforms have been instrumental in the discovery of potent KRAS G12C degraders, such as LC-2, which was identified through a screen of MRTX849-based, VHL-recruiting PROTACs. acs.org
Biophysical Techniques for Ternary Complex Characterization (e.g., dimerisation studies)
The formation of a stable ternary complex between the target protein (KRAS G12C), the PROTAC, and an E3 ligase is a prerequisite for efficient protein degradation. cytivalifesciences.com Several biophysical techniques are employed to characterize this complex and understand the thermodynamics and kinetics of its formation.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding affinity and kinetics of molecular interactions in real-time. cytivalifesciences.comresearchgate.net In the context of PROTACs, SPR can be used to measure both the binary interactions (PROTAC binding to KRAS G12C or the E3 ligase) and the formation of the ternary complex. cytivalifesciences.com This technique has been used to confirm the ability of KRAS G12C degraders to induce dimerization between VHL and KRAS G12C. esmo.org
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes. researchgate.net This information is valuable for understanding the driving forces behind ternary complex formation.
Time-Resolved Fluorescence Energy Transfer (TR-FRET): TR-FRET is a proximity-based assay that can be used to detect the formation of the ternary complex in a solution-based format. cytivalifesciences.comnih.gov The assay typically involves labeling the target protein and the E3 ligase with a donor and an acceptor fluorophore, respectively. Formation of the ternary complex brings the fluorophores into close proximity, resulting in a FRET signal. nih.gov Dose-response curves generated from TR-FRET assays are often bell-shaped, which is a characteristic feature of PROTACs. nih.govnih.gov
AlphaLISA/AlphaScreen: Similar to TR-FRET, AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity assay that can be used to detect and quantify ternary complex formation. cytivalifesciences.comnih.gov It is known for its high sensitivity and robustness, making it suitable for HTS applications. nih.gov
X-ray Crystallography: Obtaining a crystal structure of the ternary complex provides the ultimate structural proof of its formation and offers invaluable insights into the molecular interactions that stabilize the complex. nih.gov This information can guide the rational design and optimization of PROTACs. The first ternary complex crystal structure for a PROTAC was solved for VHL:MZ1:BRD4BD2. nih.gov
These biophysical techniques provide a detailed understanding of the ternary complex, which is crucial for optimizing PROTAC potency and efficacy.
Proteomic Approaches for Off-Target Identification and Global Proteome Analysis
A key consideration in the development of any therapeutic agent is its specificity. Proteomic approaches are essential for identifying potential off-target effects of PROTACs and for understanding their impact on the global proteome.
Global proteomic analyses are used to identify all proteins that are covalently modified by a drug. nih.gov This is particularly relevant for covalent KRAS G12C inhibitors and the PROTACs derived from them. Mass spectrometry-based proteomics can be used to identify peptides that are modified by the drug, providing a comprehensive map of its on- and off-target interactions. nih.gov For example, a study on the KRAS G12C inhibitor AMG510 identified over 300 off-target sites, providing insights into potential toxicological side effects. nih.gov
Affinity purification coupled with mass spectrometry (AP-MS) is another powerful technique for studying the interactome of KRAS mutants and how it is affected by inhibitors or degraders. mdpi.com This approach can be used to identify both known and novel KRAS interactors and to quantify changes in these interactions upon drug treatment. mdpi.com
The data from these proteomic studies can help to:
Assess the selectivity of a PROTAC for KRAS G12C over other proteins, including wild-type KRAS. nih.gov
Identify potential off-target liabilities that could lead to toxicity. nih.govnih.gov
Understand the broader biological consequences of KRAS G12C degradation.
Provide a more complete picture of the drug's mechanism of action. mdpi.com
Genetic Perturbation Studies (e.g., E3 Ligase Knockdown, Proteasome Inhibition)
Genetic perturbation studies are crucial for confirming the mechanism of action of PROTACs and for demonstrating that the observed protein degradation is indeed dependent on the ubiquitin-proteasome system.
E3 Ligase Knockdown/Knockout: To confirm that a PROTAC is acting through the intended E3 ligase, experiments can be performed in cells where the E3 ligase has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). nih.gov If the PROTAC's activity is dependent on a specific E3 ligase, its ability to degrade the target protein will be diminished in these cells. techscience.com For example, resistance to CRBN-based PROTACs has been observed in cells with CRBN downregulation or mutations. techscience.com
Proteasome Inhibition: The ubiquitin-proteasome system is the primary pathway for protein degradation in eukaryotic cells. yuntsg.com To demonstrate that a PROTAC induces degradation via this pathway, cells can be pre-treated with a proteasome inhibitor, such as MG-132. yuntsg.com If the PROTAC is working as intended, the proteasome inhibitor will rescue the degradation of the target protein. yuntsg.com
Neddylation Inhibition: The activity of cullin-RING E3 ligases, including VHL and CRBN, is dependent on a post-translational modification called neddylation. Treatment with a neddylation inhibitor can block the activity of these E3 ligases and can be used to confirm their involvement in PROTAC-mediated degradation. acs.org
Competition Experiments: To further confirm the role of the E3 ligase, competition experiments can be performed where cells are treated with an excess of the E3 ligase ligand. acs.org This will compete with the PROTAC for binding to the E3 ligase and should rescue the degradation of the target protein. acs.org For example, competition with the VHL ligand rescued KRAS G12C levels in cells treated with the VHL-recruiting PROTAC LC-2. acs.org
These genetic and pharmacological perturbation studies provide essential mechanistic validation for PROTACs and are a critical component of their preclinical characterization.
Data Tables
Table 1: High-Throughput Screening (HTS) Technologies for PROTAC Discovery
| Technology | Principle | Application in PROTAC Research | Key Parameters Measured |
| NanoBRET™/NanoBiT™ | Bioluminescence resonance energy transfer (BRET) or protein fragment complementation assay (PCA) | Real-time monitoring of ternary complex formation and protein degradation in live cells. aacrjournals.orgpromega.ro | DC50, Dmax, degradation kinetics. esmo.orgpromega.ro |
| TR-FRET | Time-resolved fluorescence energy transfer | Detection of ternary complex formation in solution. cytivalifesciences.comnih.gov | Relative ternary complex abundance. nih.gov |
| AlphaLISA/AlphaScreen | Bead-based proximity assay | Quantification of ternary complex formation. cytivalifesciences.comnih.gov | Relative ternary complex abundance. nih.gov |
| Automated Western Blot | Immunodetection of proteins | Validation of protein degradation hits from primary screens. aacrjournals.org | Protein levels. |
| In Vitro Ubiquitination Assay | Biochemical assay to detect ubiquitination | Direct measurement of PROTAC-induced target ubiquitination. lifesensors.com | Ubiquitinated target protein levels. |
Table 2: Biophysical Techniques for Ternary Complex Characterization
| Technique | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding | Binding affinity (Kd), kinetics (kon, koff) of binary and ternary interactions. cytivalifesciences.comresearchgate.net |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). researchgate.net |
| X-ray Crystallography | Diffraction of X-rays by a crystal | High-resolution 3D structure of the ternary complex. nih.gov |
| Fluorescence Polarization (FP) | Measures changes in the polarization of emitted light | Binding affinity of binary and ternary complexes. nih.gov |
Table 3: Genetic and Pharmacological Perturbation Studies
| Study Type | Method | Purpose | Expected Outcome for a Functional PROTAC |
| E3 Ligase Knockdown/Knockout | siRNA, shRNA, CRISPR/Cas9 | Confirm the involvement of a specific E3 ligase. nih.gov | Reduced or abolished degradation of the target protein. |
| Proteasome Inhibition | Treatment with proteasome inhibitors (e.g., MG-132) | Confirm degradation occurs via the proteasome. yuntsg.com | Rescue of target protein degradation. |
| Neddylation Inhibition | Treatment with neddylation inhibitors | Confirm the involvement of cullin-RING E3 ligases. acs.org | Rescue of target protein degradation. |
| Competition Experiment | Treatment with excess E3 ligase ligand | Confirm binding to the E3 ligase is required for activity. acs.org | Rescue of target protein degradation. |
Future Perspectives and Research Directions for Protac Kras G12c Degradation
Expansion to Pan-KRAS Degradation Strategies
While the specificity of G12C degraders is a remarkable achievement, KRAS mutations are diverse, with G12D and G12V being more prevalent in certain cancers like pancreatic cancer. biorxiv.org A significant future goal is to develop "pan-KRAS" degraders capable of targeting multiple common KRAS mutants.
Broader Allele Coverage : Researchers are designing heterobifunctional small molecules that can potently degrade a wide array of the most prevalent oncogenic KRAS alleles. nih.gov For instance, a recently developed pan-KRAS degrader, ACBI3, has shown the ability to degrade 13 of the 17 most common mutant KRAS alleles. aacrjournals.org This is achieved by starting with pan-KRAS inhibitors and optimizing them for the formation of a stable ternary complex involving the PROTAC, various KRAS mutants, and an E3 ligase like von Hippel-Lindau (VHL). aacrjournals.org
Enhanced Efficacy : Compared to inhibition, which may only block one function of the protein, degradation eliminates the entire protein, preventing both its signaling and scaffolding functions. Pan-KRAS degradation results in a more profound and sustained suppression of downstream signaling pathways, such as the MAPK pathway. biorxiv.orgnih.gov This approach has the potential to be more effective and circumvent resistance mechanisms that arise with inhibitors.
Tumor Regression in vivo : Preclinical studies have demonstrated that pharmacological degradation of oncogenic KRAS can be well-tolerated and lead to tumor regression in animal models, highlighting a promising path toward addressing a broader range of KRAS-driven cancers. biorxiv.orgnih.govaacrjournals.org
| Degrader Strategy | Targeted KRAS Mutations | Key Advantages | Example Compound |
|---|---|---|---|
| G12C-Specific Degraders | KRAS G12C | High specificity for a single mutant. | LC-2 acs.org |
| Pan-KRAS Degraders | G12D, G12V, G12C, G13D, etc. medchemexpress.com | Broad applicability across different KRAS-mutant cancers. nih.gov | ACBI3 aacrjournals.org |
Development of Orally Bioavailable Degrader Compounds
A major hurdle for the clinical translation of many PROTACs is their poor oral bioavailability. nih.govresearchgate.net Their larger molecular weight and physicochemical properties often fall "beyond the Rule of Five," making them difficult to formulate for oral administration. nih.gov
Challenges in PROTAC Properties : The bifunctional nature of PROTACs leads to high molecular weight, increased polarity, and often low solubility and permeability, which are significant challenges for oral drug development. nih.govnih.gov
Strategies for Improvement : Efforts are focused on optimizing the three components of the PROTAC molecule: the warhead, the E3 ligase ligand, and the linker. Researchers are exploring novel, smaller E3 ligase ligands and developing more rigid or conformationally constrained linkers to improve cell permeability and metabolic stability. nih.gov
Clinical Progress : Despite the challenges, progress is being made. The first orally bioavailable PROTACs, such as ARV-110 and ARV-471 for different targets, have entered clinical trials, providing a roadmap and proof-of-concept for the development of oral KRAS degraders. nih.govnih.gov For KRAS, a PROTAC designated PROTAC 80 has shown good bioavailability in mice, indicating the feasibility of developing oral degraders for this target. nih.gov
Novel E3 Ligase Recruitment Strategies for Diverse KRAS Mutants
The majority of current PROTACs recruit one of two E3 ligases: Cereblon (CRBN) or von Hippel-Lindau (VHL). acs.org However, with over 600 E3 ligases in the human genome, there is a vast, untapped potential to improve PROTAC efficacy and selectivity. esmo.org
Expanding the E3 Ligase Toolbox : Just because one E3 ligase fails to induce degradation of a target does not mean the protein is undegradable by this technology. For example, early attempts to degrade endogenous KRAS G12C using CRBN-based PROTACs were unsuccessful, whereas VHL-recruiting PROTACs like LC-2 proved effective. nih.gov This highlights the importance of testing multiple E3 ligases.
Tissue and Tumor Specificity : Many E3 ligases are expressed in a tissue-specific manner. esmo.org Developing PROTACs that hijack these tissue-specific E3 ligases could lead to more targeted therapies with fewer systemic side effects. acs.org This could be particularly important for degrading oncoproteins like KRAS, which is also present in healthy tissues.
Overcoming Resistance : Resistance to PROTACs can arise through mutations or downregulation of the recruited E3 ligase. nih.gov Having a diverse portfolio of E3 ligase ligands would allow for second-line therapies that can overcome this resistance mechanism. Research into engineered E3 ligases, such as a chimeric ligase designed to target KRAS, also represents a novel strategy to force ubiquitination and degradation. nih.govaacrjournals.org
Integration with Systems Biology Approaches for Comprehensive Understanding
The cellular response to the degradation of a key signaling node like KRAS is complex. Systems biology, which integrates proteomics, genomics, and computational modeling, is essential for a holistic understanding of the effects of KRAS G12C degradation.
Mapping the Interactome : Systems biology approaches can map the protein-protein interaction networks (the "interactome") of different KRAS mutants. nih.gov This can reveal how degradation of KRAS G12C affects its downstream effectors and other interacting proteins, potentially identifying biomarkers of response or new combination therapy targets.
Predicting Off-Target Effects : By analyzing the broader proteomic changes that occur after PROTAC treatment, researchers can better predict potential off-target effects and understand the mechanisms of toxicity. springernature.com
Computational Modeling : AI and computational platforms can help predict the structure of the ternary complex (KRAS-PROTAC-E3 ligase), which is crucial for effective degradation. reactionbiology.com This can streamline the design and optimization of new PROTAC molecules, reducing the number of compounds that need to be synthesized and tested. nih.gov
Overcoming Delivery Challenges in Vivo for PROTAC KRAS G12C Degrader-3
Beyond oral bioavailability, the effective delivery of PROTACs like this compound to tumor tissues in vivo remains a critical challenge that must be addressed for clinical success.
Q & A
Q. What are the critical design considerations for PROTAC KRAS G12C degraders, and how do they influence degradation efficiency?
PROTAC design requires three components: a KRAS G12C-binding warhead, an E3 ligase ligand, and a linker. The choice of E3 ligase (e.g., VHL vs. CRBN) significantly impacts degradation efficiency. For example, LC-2 , a VHL-based PROTAC, successfully degraded endogenous KRAS G12C by inducing polyubiquitylation and proteasomal degradation, whereas CRBN-based PROTACs (e.g., XY-4-88) failed to degrade endogenous KRAS due to insufficient ubiquitination . Warhead affinity and linker length/chemistry also affect ternary complex formation. Covalent warheads (e.g., MRTX849-derived) enhance target engagement but may limit catalytic degradation cycles .
Q. Which experimental models are optimal for validating PROTAC KRAS G12C degradation efficacy?
Key models include:
- Cell lines with endogenous KRAS G12C mutations (e.g., MIA PaCa-2 pancreatic cancer cells, SW1573 lung cancer cells) to confirm degradation of untagged, physiological KRAS .
- Overexpression systems (e.g., GFP-KRAS G12C fusions) for preliminary screening, though these may not reflect endogenous degradation due to altered localization or stoichiometry .
- Functional assays like NanoBRET (to monitor ternary complex formation), Western blotting (for protein degradation), and NanoBiT (to quantify endogenous degradation kinetics) .
Q. How do researchers distinguish between on-target degradation and off-target effects in PROTAC studies?
- Rescue experiments : Reintroduce wild-type KRAS or use CRISPR/Cas9 to knockout KRAS G12C to confirm dependency on the target .
- Proteomic profiling : Mass spectrometry identifies off-target proteins degraded by the PROTAC .
- Pharmacological inhibition : Co-treatment with proteasome inhibitors (e.g., MG-132) or E1/UBA1 inhibitors (e.g., TAK-243) blocks degradation, confirming proteasome dependence .
Advanced Research Questions
Q. Why do some PROTACs degrade overexpressed KRAS G12C but fail against endogenous protein, and how can this be addressed?
Overexpressed KRAS (e.g., GFP-tagged) may form non-physiological aggregates or lack post-translational modifications (e.g., farnesylation), altering PROTAC accessibility. For endogenous degradation, ensure:
Q. What mechanisms underlie resistance to PROTAC KRAS G12C degraders, and how can they be overcome?
- Compensatory signaling : MAPK pathway reactivation via RTK upregulation or parallel mutations (e.g., MEK/PI3K). Combination therapies with MEK inhibitors (e.g., trametinib) or SOS1 inhibitors are being explored .
- E3 ligase downregulation : Chronic PROTAC exposure may reduce VHL/CRBN expression. Intermittent dosing or multi-ligase PROTACs could mitigate this .
- KRAS stabilization : Mutations in ubiquitination sites (e.g., lysine residues) may prevent degradation. Reversible covalent PROTACs or alternative warheads are under investigation .
Q. How do covalent vs. non-covalent PROTACs compare in degrading KRAS G12C?
- Covalent PROTACs (e.g., LC-2, PROTAC KRAS G12C Degrader-3) irreversibly bind KRAS G12C, enhancing target engagement but limiting catalytic turnover. They show sustained degradation (DC50: 0.25–0.76 μM in MIA PaCa-2) but may lack superiority over inhibitors due to stoichiometric consumption .
- Non-covalent PROTACs enable catalytic degradation but require higher warhead affinity. Recent reversible covalent designs (e.g., RP03707 for KRAS G12D) balance binding and catalytic efficiency, offering a promising alternative .
Q. What are the downstream functional consequences of KRAS G12C degradation in cancer models?
- Cell cycle arrest : PROTACs induce G0/G1 phase arrest by downregulating cyclin D1 and CDK4/6 .
- Apoptosis : Degradation activates caspase-3/7 and PARP cleavage in KRAS G12C-dependent cell lines (e.g., 40–60% apoptosis in MIA PaCa-2 at 1 μM) .
- Synergy with targeted therapies : Co-degradation of BCL-XL (via DT2216) enhances KRAS inhibitor efficacy in preclinical models .
Methodological Considerations
Q. How should researchers validate PROTAC-induced KRAS G12C degradation in vivo?
- Pharmacodynamic markers : Measure tumor KRAS G12C levels via immunohistochemistry or Western blot post-treatment .
- Functional imaging : Use PET tracers (e.g., ⁸⁹Zr-labeled PROTACs) to assess target engagement .
- Resistance monitoring : Serial biopsies to track E3 ligase expression or KRAS mutations .
Q. What strategies improve PROTAC blood-brain barrier (BBB) penetration for KRAS G12C-driven CNS tumors?
- Lipidization : Modify PROTACs with fatty acid chains to enhance BBB transit .
- Efflux pump inhibition : Co-administration with P-gp inhibitors (e.g., elacridar) .
Data Contradictions and Resolution
Q. Why do some studies report PROTAC efficacy in vitro but not in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
